molecular formula C23H26N4O3S2 B3309564 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 941993-45-9

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B3309564
CAS RN: 941993-45-9
M. Wt: 470.6 g/mol
InChI Key: FRRLIMBYRRGZDM-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a selective inhibitor of a specific protein kinase, which plays a crucial role in various cellular processes. The compound's unique chemical structure has made it a promising candidate for several therapeutic applications, including cancer treatment.

Mechanism of Action

The mechanism of action of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves the inhibition of a specific protein kinase called AKT. AKT is a crucial component of several signaling pathways that regulate cell proliferation, survival, and metabolism. Inhibition of AKT by 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide leads to the suppression of these pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide have been extensively studied. The compound has been found to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of several diseases, including Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments include its high potency and selectivity for AKT inhibition. The compound has also shown promising results in preclinical studies, making it a promising candidate for further research. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound's potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of AKT. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the compound's potential side effects and toxicity need to be further investigated to ensure its safety for clinical use. Overall, 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide holds significant promise as a potential therapeutic agent for several diseases, and further research is warranted.

Scientific Research Applications

The compound 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein kinase, which is involved in several cellular processes, including cell proliferation and survival. The compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-27(19-6-4-3-5-7-19)32(29,30)20-10-8-18(9-11-20)22(28)26-23-25-21(16-31-23)17-12-14-24-15-13-17/h8-16,19H,2-7H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLIMBYRRGZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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